molecular formula C12H11FN2O2S B7521151 3-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide

3-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B7521151
M. Wt: 266.29 g/mol
InChI Key: OLSSNLCBQWWWAA-UHFFFAOYSA-N
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Description

3-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C12H11FN2O2S It is characterized by the presence of a fluoro group attached to a benzene ring, a pyridin-3-ylmethyl group, and a sulfonamide group

Properties

IUPAC Name

3-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c13-11-4-1-5-12(7-11)18(16,17)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSSNLCBQWWWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzenesulfonyl chloride and pyridin-3-ylmethanamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro group on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and sulfonic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and catalysts.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and transition metal catalysts are used.

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidation states of the compound.

Scientific Research Applications

3-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide
  • 3-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide
  • 3-iodo-N-(pyridin-3-ylmethyl)benzenesulfonamide

Uniqueness

3-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to the presence of the fluoro group, which imparts specific chemical and physical properties. The fluoro group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its chloro, bromo, and iodo analogs.

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